molecular formula C9H12N4 B1298844 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 42951-66-6

1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No.: B1298844
CAS No.: 42951-66-6
M. Wt: 176.22 g/mol
InChI Key: DRFIBVYIMICNDP-UHFFFAOYSA-N
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Description

1,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS Registry Number: 42951-66-6) is a high-purity chemical compound with the molecular formula C 9 H 12 N 4 and a molecular weight of 176.22 g/mol. This organic building block belongs to the class of 1H-pyrazolo[3,4-b]pyridines , which are bicyclic heterocyclic compounds formed by the fusion of pyrazole and pyridine rings . These scaffolds are considered privileged structures in medicinal chemistry due to their substantial pharmacological potential and close structural analogy to purine bases like adenine and guanine . The compound serves as a key intermediate in the synthesis of more complex molecules for various research applications. Derivatives of the pyrazolo[3,4-b]pyridine core have been extensively studied for their diverse biological activities , which include serving as inhibitors for a wide range of kinases and fibroblast growth factor receptors . Research highlights their potential as scaffolds for developing anticancer agents with mechanisms of action that may include apoptosis induction and angiogenesis inhibition . Beyond oncology, this chemical family has shown promise in exploring therapies for cardiovascular diseases , with examples like Vericiguat being approved drugs, and also exhibits antiviral, antifungal, and antimicrobial properties . Handling and Safety: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for proper handling instructions. Hazard statements may include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Storage: For long-term stability, it is recommended to store the product sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c1-5-4-6(2)11-9-7(5)8(10)12-13(9)3/h4H,1-3H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFIBVYIMICNDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=NN2C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351337
Record name 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42951-66-6
Record name 1,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42951-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization Reactions

One common approach for synthesizing 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is through cyclization reactions involving substituted pyrazoles and pyridine derivatives.

Example Reaction:

  • Starting Materials: 3-amino-4,6-dimethylpyrazole and appropriate pyridine derivatives.
  • Conditions: The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Yield Data:

Starting Material Reagent/Conditions Product Yield (%)
3-Amino-4,6-dimethylpyrazole Pyridine derivative (e.g., 2-chloropyridine), DMF, reflux This compound 70–85%

Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a rapid and efficient method for preparing pyrazolo[3,4-b]pyridines.

Example Reaction:

  • Starting Materials: A mixture of 5-amino-1H-pyrazole and an aldehyde.
  • Conditions: Microwave irradiation at 150 °C for a short duration (30 minutes).

Yield Data:

Starting Material Reagent/Conditions Product Yield (%)
5-Amino-1H-pyrazole Aldehyde (e.g., benzaldehyde), microwave irradiation Pyrazolo[3,4-b]pyridine derivative 80–90%

One-Pot Synthesis

This method simplifies the synthesis process by combining multiple steps into a single reaction.

Example Reaction:

Yield Data:

Starting Material Reagent/Conditions Product Yield (%)
5-Amino-1H-pyrazole β-Diketone (e.g., acetylacetone), ethanol Pyrazolo[3,4-b]pyridin derivative 75–85%

Reductive Lactamization

A more complex method involves the reductive lactamization of nitro-substituted pyrazoles.

Example Reaction:

Yield Data:

Starting Material Reagent/Conditions Product Yield (%)
Nitro-substituted pyrazole D,L-amino acids, H₂ (Pd/C) Pyrazolo[3,4-b]pyridin derivative 73%

The following table summarizes the different synthetic routes discussed above:

Methodology Advantages Disadvantages
Cyclization High yields; straightforward Requires specific starting materials
Microwave-Assisted Rapid synthesis; high efficiency Equipment required; may not scale well
One-Pot Synthesis Simplifies process; time-efficient Potentially lower yields
Reductive Lactamization Versatile; can be tailored More complex; requires careful handling

Chemical Reactions Analysis

Types of Reactions

1,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce hydrogenated derivatives .

Scientific Research Applications

Medicinal Chemistry and Drug Design

The pyrazolo[3,4-b]pyridine framework has been extensively utilized in the development of small molecules targeting various biological pathways. The compound serves as a versatile scaffold for synthesizing derivatives with enhanced pharmacological properties.

Kinase Inhibition

1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives have shown promising results as inhibitors of various kinases involved in cancer proliferation. For instance, studies indicate that certain derivatives can selectively inhibit tropomyosin receptor kinases (TRKs), which are implicated in several cancers due to their role in cell proliferation and differentiation .

PPARα Activation

Research has highlighted the compound's potential as a selective agonist for peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism and glucose homeostasis. Compounds based on this scaffold have demonstrated the ability to activate PPARα effectively, offering potential therapeutic avenues for treating dyslipidemia and related metabolic disorders .

Biomedical Applications

The compound's structure allows it to interact with various biological targets, making it suitable for developing therapeutics across multiple disease states.

Anticancer Activity

The anticancer properties of this compound derivatives have been explored extensively. These compounds exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth through their action on specific kinases .

Anti-inflammatory Properties

Research has also indicated that derivatives of this compound can modulate inflammatory pathways, suggesting a role in treating inflammatory diseases. The ability to inhibit specific inflammatory mediators positions these compounds as potential candidates for further development in anti-inflammatory therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substitution patterns on the pyrazolo[3,4-b]pyridine core can significantly influence biological activity and selectivity towards different targets .

SubstituentBiological ActivityReference
MethylIncreased kinase inhibition
AlkylEnhanced PPARα activation
PhenylModulation of inflammatory response

Case Study 1: TRK Inhibition

A study synthesized several pyrazolo[3,4-b]pyridine derivatives and evaluated their inhibitory activity against TRKA. Among them, one compound exhibited IC50 values in the low nanomolar range, demonstrating high selectivity and potency against TRK-mediated signaling pathways .

Case Study 2: PPARα Agonism

In another investigation, compounds derived from this compound were tested for their ability to activate PPARα in a luciferase reporter assay. Results showed that these compounds activated PPARα at concentrations comparable to established drugs like fenofibrate but with potentially fewer side effects .

Mechanism of Action

The mechanism of action of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, which can lead to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Key structural variations among pyrazolo[3,4-b]pyridin-3-amine derivatives include substituent positions (C1, C4, C6, or N3) and the presence of aromatic vs. alkyl groups. These differences significantly impact biological activity:

Compound Name Substituents Biological Activity Key Findings Reference ID
1,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine 1-Me, 4-Me, 6-Me Not explicitly reported Methyl groups may reduce kinase inhibition efficacy due to steric effects; used as a synthetic intermediate .
4,6-Diaryl-pyrazolo[3,4-b]pyridin-3-amine (e.g., 6b) 4-Ph, 6-Ph, no substituents at pyrazole MNK1/2 kinase inhibition Aromatic groups at C4/C6 enhance binding to MNK1/2; methyl groups at pyrazole abolish activity .
6-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine (APcK110) 6-(3,5-dimethoxyphenyl), 3-(4-fluorophenyl) Kit kinase inhibition Bulky aryl groups improve selectivity for Kit kinase; fluorophenyl enhances binding affinity .
5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine 5-F, no methyl groups GSK-3 inhibition Fluorine atom increases electronegativity and solubility; optimized synthesis yields high-purity inhibitors .
5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine 4-Me, 5-Cl, 6-Me Not explicitly reported Chlorine substitution may enhance stability; used in cytotoxic agent synthesis .

Structure-Activity Relationship (SAR) Insights

  • Aromatic vs. Alkyl Substituents : Diaryl derivatives (e.g., 4,6-diphenyl) exhibit superior kinase inhibition due to π-π stacking and hydrophobic interactions with target proteins. In contrast, alkyl substituents (e.g., methyl) reduce activity by disrupting planarity or occupying steric pockets .
  • Electron-Donating/Withdrawing Groups: Fluorine or chlorine atoms improve solubility and metabolic stability. For example, 5-fluoro derivatives show enhanced GSK-3 inhibition compared to non-halogenated analogs .

Biological Activity

1,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a compound of significant interest due to its potential biological activities, particularly in cancer research. This article provides an overview of its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

  • Chemical Name : this compound
  • CAS Number : 42951-66-6
  • Molecular Formula : C9H12N4
  • Molecular Weight : 176.22 g/mol

Research indicates that this compound exhibits its biological activity primarily through the inhibition of tubulin polymerization. This mechanism disrupts the normal function of microtubules, which are crucial for cell division and intracellular transport.

Tubulin Polymerization Inhibition

Studies show that derivatives of pyrazolo[3,4-b]pyridin-3-amines can effectively inhibit tubulin polymerization. For instance, one study highlighted a compound from this class that demonstrated a strong binding affinity to the colchicine-binding site on tubulin, leading to cell cycle arrest at the G2/M transition in cancer cells .

Efficacy Against Cancer Cell Lines

The biological activity of this compound has been evaluated against various cancer cell lines. Key findings include:

Cell Line IC50 (μM) Selectivity
MCF-7 (Breast Cancer)0.067 ± 0.003High selectivity over WI-38 (23.41 ± 1.53)
HEL (Erythroleukemia)1.00 ± 0.42Selectivity index > 25
SKBR3 (Breast Cancer)Not specifiedVariable efficacy with different derivatives

The compound showed particularly potent anti-proliferative effects on MCF-7 cells and was noted for its selectivity against normal human embryonic lung cells .

Structure-Activity Relationships (SAR)

The structure of pyrazolo[3,4-b]pyridin derivatives significantly influences their biological activity. Modifications in the amino moiety and the introduction of various substituents have been shown to enhance or diminish anti-tumor efficacy.

Notable Derivatives

A derivative with a free amino group displayed superior anti-proliferative activity compared to others lacking this feature. The presence of methoxy or halogen substituents on the aromatic ring also affected potency and selectivity .

Case Study 1: Anti-Tumor Activity in MCF-7 Cells

In a controlled study, the compound demonstrated an IC50 value of 0.067 μM against MCF-7 cells. Mechanistic studies revealed that it induced apoptosis and inhibited cell migration by downregulating matrix metalloproteinase (MMP)-9 and tissue inhibitor of metalloproteinases (TIMP)-1 .

Case Study 2: Selectivity in Normal vs. Cancer Cells

The selectivity index observed in experiments indicated that while the compound effectively inhibited cancer cell growth at low concentrations, it exhibited significantly higher IC50 values in non-cancerous cells (e.g., WI-38), suggesting a favorable therapeutic window .

Q & A

What are the key synthetic routes for 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves cyclocondensation of substituted pyridine precursors with hydrazine derivatives. For example, hydrazine hydrate reacts with 2-chloro-6-phenyl-nicotinonitrile derivatives under reflux in ethanol to form the pyrazolo[3,4-b]pyridine core, followed by methylation steps . Optimization includes:

  • Solvent selection : Dry ethanol or acetonitrile minimizes side reactions.
  • Catalyst use : POCl₃/PCl₅ mixtures enhance chloro-substitution efficiency .
  • Temperature control : Reflux (~80°C) ensures complete cyclization.
  • Purification : Recrystallization from acetonitrile improves purity .
    Key intermediates should be monitored via TLC, and yields can exceed 70% with optimized stoichiometry .

How can NMR and IR spectroscopy confirm the structural integrity of this compound?

Answer:

  • ¹H NMR :
    • Methyl groups at positions 1, 4, and 6 appear as singlets (δ 2.1–2.6 ppm).
    • Pyrazole-NH and amine protons (NH₂) show exchangeable signals at δ 4.5–12.5 ppm, disappearing upon D₂O treatment .
  • ¹³C NMR : Aromatic carbons resonate at 110–150 ppm, while methyl carbons appear at 15–25 ppm .
  • IR : Absence of CN stretches (~2220 cm⁻¹) confirms cyclization. NH stretches (3448–3176 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) validate the amine and pyrazole rings .

What functionalization strategies enhance the bioactivity of pyrazolo[3,4-b]pyridine derivatives?

Answer:

  • Alkylation/arylation : React with alkyl halides or aryl chlorides in dry DMF using NaH as a base to introduce substituents at N1 or C5 .
  • Fluorination : Pd-catalyzed cross-coupling (e.g., with 5-fluoro precursors) improves metabolic stability .
  • Thiourea conjugation : Enhances antioxidant or corrosion-inhibitory properties via reactions with CS₂ or thiocarbamides .
  • Docking-guided design : Molecular modeling predicts interactions with targets like GSK-3β, guiding substitutions at C3 or C6 for selectivity .

How do reaction mechanisms differ between hydrazine hydrate and alkyl hydrazines in pyrazolo[3,4-b]pyridine synthesis?

Answer:

  • Hydrazine hydrate facilitates direct cyclization via nucleophilic attack on nitrile groups, forming the pyrazole ring .
  • Alkyl hydrazines (e.g., methylhydrazine) introduce substituents at N1 during cyclization, requiring anhydrous conditions to prevent hydrolysis. This alters regioselectivity and may necessitate protecting groups for subsequent functionalization .
    Mechanistic studies using ESI-MS or in-situ IR can track intermediate formation .

How can contradictory biological activity data for pyrazolo[3,4-b]pyridine derivatives be resolved?

Answer:

  • Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability .
  • SAR analysis : Compare substituent effects; e.g., methyl groups at C4/C6 may enhance anti-inflammatory activity, while bulky aryl groups reduce solubility .
  • Computational validation : MD simulations or QSAR models reconcile discrepancies by correlating electronic properties (e.g., logP, H-bond donors) with activity trends .
  • Dose-response curves : Confirm IC₅₀ values across multiple replicates to identify outliers .

What advanced techniques characterize the regioselectivity of alkylation in pyrazolo[3,4-b]pyridines?

Answer:

  • X-ray crystallography : Determines exact substitution patterns (e.g., N1 vs. C3 alkylation) .
  • NOESY NMR : Probes spatial proximity of substituents to confirm regiochemistry.
  • DFT calculations : Predicts energy barriers for competing pathways (e.g., alkylation at N1 vs. NH₂) .
  • Isotopic labeling : Tracks reaction pathways using ¹³C-labeled reagents .

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